molecular formula C18H15ClN2O2 B4526636 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B4526636
M. Wt: 326.8 g/mol
InChI Key: IZURBVDSKRZWEW-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of chlorophenyl and methoxybenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methoxybenzyl Group: This can be done through alkylation reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl group, potentially forming amines or dechlorinated products.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group could yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and methoxybenzyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

    6-(4-fluorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The unique combination of the chlorophenyl and methoxybenzyl groups in 6-(4-chlorophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness could be explored in various research and industrial applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-16-8-2-13(3-9-16)12-21-18(22)11-10-17(20-21)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZURBVDSKRZWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.